N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide
Description
Properties
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrazolo[1,5-a]pyridin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-14(27)23-15-6-7-26-19(12-15)16(13-22-26)20(28)25-10-8-24(9-11-25)18-5-3-2-4-17(18)21/h2-7,12-13H,8-11H2,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQYYWLOXOAHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A pyrazolo[1,5-a]pyridine core.
- A piperazine ring substituted with a 2-fluorophenyl group.
- An acetamide functional group.
This structural complexity allows for diverse interactions with biological targets, contributing to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to possess:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, leading to altered cellular responses. For instance, it can interfere with the activity of receptor tyrosine kinases, which are crucial in cancer progression .
- Anticancer Activity : Preliminary studies indicate that it exhibits cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. The compound's IC50 values in various assays indicate its potency in inducing cell death in malignant cells .
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
In a study evaluating the cytotoxic effects of related compounds on L929 fibroblast cells, it was found that derivatives similar to this compound demonstrated significant cytotoxicity at higher concentrations. The IC50 values ranged from 27.05 µM to 120.6 µM for different derivatives tested .
Case Study: Kinase Inhibition
Another study highlighted the ability of compounds within the same chemical class to selectively inhibit kinase activity associated with various cancers. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Scientific Research Applications
Anticancer Applications
Mechanism of Action
The compound has been identified as a potential inhibitor of polo-like kinase 1 (Plk1), a mitotic-specific target frequently deregulated in various cancers. Inhibiting Plk1 can lead to the suppression of tumor growth and proliferation. Research indicates that compounds similar to N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide may effectively inhibit the polo-box domain of Plk1, thus disrupting cancer cell division and promoting apoptosis in cancer cells .
Case Studies and Findings
- A study evaluated several derivatives based on this compound structure for their efficacy against Plk1. The results demonstrated that modifications could enhance binding affinity and selectivity towards the target .
- Additional research highlighted the synthesis of related pyrazolo compounds that exhibited significant anti-proliferative effects in vitro, with some derivatives showing IC50 values in the nanomolar range against various cancer cell lines .
Antiviral Activity
Potential as Antiviral Agents
this compound has also been explored for its antiviral properties. The pyrazole moiety is known for its activity against several viral pathogens.
Research Insights
- A study found that pyrazole derivatives, including those with a similar structure to the target compound, demonstrated potent inhibitory effects against viruses such as HIV and measles virus. The structure-activity relationship (SAR) studies indicated that specific modifications could enhance antiviral efficacy .
- Another investigation revealed that compounds derived from this scaffold were effective against resistant strains of HIV, suggesting a promising avenue for developing new antiviral therapies .
Pharmacological Properties
Drug-Like Characteristics
The synthesis of this compound involved optimizing its pharmacokinetic properties to ensure good solubility and permeability. The compound's molecular characteristics indicate favorable drug-like properties, making it a candidate for further development .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolytic cleavage under acidic or basic conditions due to its amide and carbonyl functionalities:
Key findings:
-
Acidic hydrolysis of the acetamide group proceeds with >85% efficiency at elevated temperatures.
-
Base-mediated reactions are slower due to steric hindrance from the pyrazolo[1,5-a]pyridine core .
Nucleophilic Substitution
The 2-fluorophenyl group participates in nucleophilic aromatic substitution (SNAr):
| Target Position | Reagent | Conditions | Products | References |
|---|---|---|---|---|
| Fluorine atom | NH3/EtOH | 100°C, 12 hr | 2-aminophenylpiperazine derivative | |
| Fluorine atom | KSCN/DMSO | 120°C, 8 hr | 2-thiocyanatophenyl analog |
Notable observations:
-
Electron-withdrawing piperazine carbonyl group activates the fluorophenyl ring for SNAr.
-
Steric effects from the pyrazolo[1,5-a]pyridine system reduce reaction rates compared to simpler aryl fluorides .
Redox Transformations
The pyridine and pyrazole rings undergo distinct redox processes:
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Pyridine reduction | H2/Pd-C, EtOH, 50 psi | Dihydropyridine derivative | |
| N-Oxidation | mCPBA, CH2Cl2, 0°C | Pyridine N-oxide |
Computational insights:
-
Density Functional Theory (DFT) calculations show preferential reduction at the pyridine C6 position (ΔG‡ = 28.4 kcal/mol) .
-
N-oxidation increases water solubility by 3.2-fold while maintaining planar conformation .
Cyclization Reactions
The structure facilitates intramolecular cyclization:
| Trigger | Conditions | Products | References |
|---|---|---|---|
| Thermal activation | Toluene, 110°C, 24 hr | Fused tetracyclic system via C-N coupling | |
| Acid catalysis | H2SO4, 60°C | Spirocyclic lactam formation |
Mechanistic details:
-
Cyclization occurs through nucleophilic attack by the piperazine nitrogen on the pyridine carbonyl carbon .
-
Activation energy for thermal cyclization: 19.8 kcal/mol (DFT) .
Functional Group Interconversion
The acetamide moiety serves as a handle for derivatization:
| Transformation | Reagents | Products | References |
|---|---|---|---|
| Amide → Nitrile | POCl3, DMF, 0°C → 25°C | Cyano analog | |
| Amide → Ester | SOCl2/ROH | Corresponding alkyl ester |
Yield optimization data:
-
Nitrile formation achieves 72% yield using Appel conditions .
-
Esterification requires anhydrous conditions to prevent hydrolysis.
Supramolecular Interactions
Non-covalent interactions influence reactivity:
Molecular docking reveals:
-
Optimal binding to CSNK2 kinase (PDB 7L8E) with ΔG = -10.4 kcal/mol .
-
Fluorine participates in orthogonal dipole interactions with Lys68 .
This comprehensive analysis demonstrates the compound's versatile reactivity profile, enabling rational design of derivatives with tailored pharmacological properties. Recent advances in microwave-assisted synthesis and computational modeling provide robust tools for optimizing reaction conditions and predicting novel transformation pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several pyrazolo[1,5-a]pyridine, pyrazolo[1,5-a]pyrimidine, and related derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle Variations: Pyrazolo[1,5-a]pyridine (target compound) vs. Pyrazolo[1,5-a]pyrazine (): Nitrogen-rich cores like pyrazine may enhance solubility but reduce blood-brain barrier penetration .
Substituent Effects: Piperazine-Carbonyl Linkers: Common in kinase inhibitors (e.g., PI3Kδ in ) and neurological agents (e.g., GABAA modulators in ). The 2-fluorophenyl group in the target compound improves selectivity over unfluorated analogs . Acetamide vs. Cyano/Morpholine: Acetamide at C5 (target) enhances solubility, while cyano () or morpholine () groups optimize target binding .
Synthetic Routes: The target compound likely employs palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) similar to ’s synthesis of 2c and 2d, where Cs2CO3, BINAP, and Pd(OAc)2 were used for C–N bond formation . Fluorinated intermediates (e.g., 5-chloro-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile in ) are critical precursors for regioselective substitution .
Research Findings and Data
Table 2: Physicochemical and Analytical Data
Q & A
Basic: What synthetic strategies are recommended for preparing N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Condensation of pyrazolo[1,5-a]pyridine precursors with α-chloroacetamides or chloro-ketones under reflux conditions (e.g., dichloromethane or acetonitrile, 60–80°C) to introduce the piperazine-carbonyl moiety .
- Step 2: Coupling of the intermediate with 2-fluorophenylpiperazine via nucleophilic acyl substitution, requiring inert atmospheres (argon/nitrogen) and catalysts like triethylamine or DIPEA to enhance yields .
- Step 3: Final acetylation using acetic anhydride or acetyl chloride in dichloromethane, followed by purification via normal-phase chromatography (gradient elution with ethyl acetate/dichloromethane) .
Key Considerations: Monitor reaction progress using TLC, and validate purity (>95%) via HPLC .
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- 1H/13C NMR: Identify protons adjacent to the fluorophenyl group (δ 7.1–7.4 ppm for aromatic H) and acetamide methyl (δ 2.1 ppm) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ ion) with high-resolution ESI-MS, ensuring alignment with theoretical values .
- IR Spectroscopy: Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) from the piperazine-carbonyland acetamide groups .
Advanced Tip: X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Advanced: What pharmacological targets are hypothesized for this compound, and how can binding affinity be assessed?
Methodological Answer:
The 2-fluorophenyl-piperazine moiety suggests potential CNS activity (e.g., serotonin/dopamine receptor modulation) . To evaluate:
- In Vitro Assays: Perform competitive binding studies using radiolabeled ligands (e.g., [3H]-ketanserin for 5-HT2A receptors) .
- Dose-Response Curves: Calculate IC50 values via fluorescence polarization or scintillation proximity assays .
- Structural Analog Comparison: Compare with triazolopyrazine derivatives (Table 1, ) to infer SAR trends (e.g., fluorophenyl enhances lipophilicity and receptor affinity) .
Advanced: How should researchers address contradictions in biological activity data across similar compounds?
Methodological Answer:
Contradictions often arise from:
- Varied Assay Conditions: Standardize protocols (e.g., cell lines, incubation time) and validate with positive controls .
- Impurity Interference: Re-purify compounds using preparative HPLC and re-test activity .
- Receptor Subtype Selectivity: Use subtype-specific antagonists (e.g., WAY-100635 for 5-HT1A) to isolate target effects .
Example: If fluorophenyl analogs show inconsistent IC50 values, conduct molecular docking studies to assess binding pocket interactions .
Basic: What analytical methods ensure compound stability during storage?
Methodological Answer:
- HPLC Purity Checks: Perform monthly analyses (C18 column, acetonitrile/water gradient) to detect degradation products .
- Thermogravimetric Analysis (TGA): Determine thermal stability (e.g., decomposition temperature >150°C) .
- Light Sensitivity Tests: Store aliquots in amber vials under nitrogen and monitor UV-vis spectra for photo-degradation .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound?
Methodological Answer:
- Substituent Screening: Synthesize analogs with varying aryl groups (e.g., 3-fluorophenyl vs. 4-chlorophenyl) and assess bioactivity .
- LogP Adjustments: Introduce methyl/pyridyl groups to balance lipophilicity (measured via shake-flask method) .
- Metabolic Stability: Use liver microsome assays to identify vulnerable sites (e.g., acetamide hydrolysis) and modify with electron-withdrawing groups .
Advanced: What computational tools predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to serotonin receptors (PDB: 6WGT) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2.0 Å) .
- ADMET Prediction: Employ SwissADME or ADMETlab to forecast bioavailability, BBB penetration, and toxicity .
Basic: How are reaction yields optimized during piperazine coupling?
Methodological Answer:
- Catalyst Screening: Test bases like DBU or DIPEA to enhance nucleophilicity of the piperazine nitrogen .
- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .
- Temperature Control: Maintain 0–5°C during exothermic steps to minimize side reactions .
Advanced: What strategies isolate stereoisomers or regioisomers formed during synthesis?
Methodological Answer:
- Chiral HPLC: Use Chiralpak IA/IB columns with hexane/isopropanol to resolve enantiomers .
- Crystallization: Screen solvents (e.g., ethanol/water mixtures) to exploit differential solubility .
- Dynamic Resolution: Employ enzymes (e.g., lipases) for kinetic resolution of racemic intermediates .
Advanced: How can in vivo efficacy be evaluated preclinically?
Methodological Answer:
- Rodent Models: Test anxiolytic activity in elevated plus maze (dose range: 1–30 mg/kg, i.p.) .
- Pharmacokinetics: Measure plasma half-life (LC-MS/MS) and brain penetration (brain/plasma ratio >0.3) .
- Toxicology: Conduct acute toxicity studies (OECD 423) and histopathological analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
